Product packaging for Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate(Cat. No.:CAS No. 1248548-23-3)

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Cat. No.: B1455922
CAS No.: 1248548-23-3
M. Wt: 154.17 g/mol
InChI Key: GQPDBLNFHVXFRN-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS 1248548-23-3) is a chemical compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . This ester is a valuable synthetic intermediate and building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its core structure incorporates a 1-methyl-1H-pyrazole ring, a privileged scaffold in drug discovery known to confer a wide range of biological activities . Research indicates that pyrazole-based compounds are frequently explored for their potent anticancer properties. Specifically, analogous compounds featuring an N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide structure, which utilizes similar pyrazole acetic acid derivatives, have demonstrated significant in vitro antiproliferative activities against HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colon carcinoma) cancer cell lines . The mechanism of action for such advanced derivatives often involves the inhibition of tubulin polymerization, effectively arresting the cell cycle at the G2/M phase and inducing apoptosis in a dose-dependent manner, consistent with the activity of colchicine-site binders . As a key precursor, this compound serves as a versatile reactant in multi-step synthetic sequences, including nucleophilic substitution and amide coupling reactions, to generate these complex bioactive molecules . This product is intended for research and further manufacturing applications only and is strictly not for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B1455922 Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate CAS No. 1248548-23-3

Properties

IUPAC Name

methyl 2-(1-methylpyrazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9-5-6(4-8-9)3-7(10)11-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPDBLNFHVXFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735844
Record name Methyl (1-methyl-1H-pyrazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248548-23-3
Record name Methyl (1-methyl-1H-pyrazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
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Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate typically involves:

Specific Preparation Methods

Pyrazole Ring Formation and Methylation

One common approach involves the reaction of hydrazine derivatives with β-ketoesters or β-diketones to form the pyrazole ring, followed by methylation at the N-1 position. For example, pyrazolones can be synthesized by reacting hydrazines with ethyl acetoacetate or related compounds under acidic or neutral conditions, followed by methylation using dimethyl sulfate or methyl iodide in alkaline medium to afford N-methyl pyrazole derivatives.

Reaction Scheme Example:

Step Reagents & Conditions Product Description Yield (%) Notes
1 Hydrazine derivative + ethyl acetoacetate in acetic acid with sodium acetate Formation of pyrazolone intermediate 90-95 Room temperature or reflux
2 Methylation with dimethyl sulfate in alkaline medium N-1 methylation to form 1-methyl-pyrazole ester 85-90 Requires controlled pH

This method is well-documented for producing pyrazole derivatives with high purity and yield.

Esterification of 2-(1-methyl-1H-pyrazol-4-yl)acetic Acid

The methyl ester can be prepared by esterifying the corresponding acid, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, using standard esterification techniques such as Fischer esterification with methanol under acidic catalysis or by using methylating agents like diazomethane.

Esterification Method Reagents & Conditions Yield (%) Notes
Fischer Esterification 2-(1-methyl-1H-pyrazol-4-yl)acetic acid + methanol + acid catalyst (e.g., H2SO4) reflux 80-90 Removal of water drives reaction
Methylation with Diazomethane Acid + CH2N2 in ether at 0°C to room temp 90-95 Highly efficient, but diazomethane is hazardous

This step is critical to obtain the methyl ester functionality characteristic of the target compound.

Alternative Synthetic Routes via Halogenated Intermediates

Some patents describe the use of halogenated intermediates such as 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, which can be reacted with nucleophiles or amines under reflux conditions to build more complex pyrazole-containing molecules. Although these methods focus on substituted pyrazole derivatives, they provide insight into functional group transformations relevant to the preparation of this compound.

Detailed Research Findings and Data

Methodology Aspect Details Source(s)
Pyrazole ring synthesis Reaction of hydrazine derivatives with β-ketoesters or diketones in acidic/neutral media
N-1 Methylation Alkylation using dimethyl sulfate or methyl iodide in alkaline conditions
Esterification Fischer esterification or methylation with diazomethane
Use of halogenated intermediates Reaction of 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone with nucleophiles under reflux
Purification Extraction with organic solvents (ethyl acetate, dichloromethane), drying, recrystallization
Yields Generally high, ranging from 85% to 95% depending on step

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Pyrazole ring formation Hydrazine + ethyl acetoacetate, acetic acid, sodium acetate 3-methyl-1H-pyrazol-4-yl intermediate 90-95 Room temp or reflux
2 N-1 Methylation Dimethyl sulfate, alkaline medium 1-methyl-1H-pyrazol-4-yl derivative 85-90 Controlled pH required
3 Esterification Methanol + acid catalyst (or diazomethane) This compound 80-95 Removal of water or careful handling of diazomethane
4 Purification Extraction, drying, recrystallization Pure final compound Organic solvents used

Notes on Industrial and Laboratory Scale Preparation

  • Industrial methods optimize temperature, solvent choice, and catalysts to maximize yield and purity.
  • Reflux times typically range from 3 to 24 hours depending on step and scale.
  • Extraction and purification steps are crucial for removing by-products and achieving high purity.
  • Safety considerations are important, especially when using methylating agents like dimethyl sulfate or diazomethane.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate serves as an important intermediate in the synthesis of more complex organic molecules and heterocycles. Its unique structure allows for the modification and development of novel compounds with specific properties. For instance, it can be utilized in the synthesis of pyrazolone derivatives, which have shown promising biological activities.

Biological Research

Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. Studies have demonstrated its effectiveness against various pathogens, making it a candidate for the development of new antimicrobial agents. Additionally, its anti-inflammatory activity has been explored in the context of pain relief and treatment of inflammatory diseases .

Pharmaceutical Development
The compound is under investigation for its potential as a pharmaceutical agent. Its interaction with biological targets, such as androgen receptors, suggests that it may play a role in treating hormone-related conditions, including certain types of cancer. For example, it has been shown to inhibit cell proliferation in prostate cancer cells by blocking androgen receptor signaling pathways .

Industrial Applications

Agrochemicals
In the agricultural sector, this compound is used in the formulation of agrochemicals. Its properties make it suitable for developing pesticides and herbicides that are effective against a range of pests while being less harmful to beneficial organisms.

Material Science
The compound's unique chemical structure also finds applications in material science. It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation. This makes it valuable in the production of coatings and other industrial materials .

Case Study 1: Anti-inflammatory Activity

A study published in Chemical & Pharmaceutical Bulletin evaluated various pyrazolone derivatives, including this compound, for their anti-inflammatory activity. The results indicated that modifications to the pyrazolone ring significantly influenced their efficacy, highlighting the importance of structural optimization in drug development .

Case Study 2: Synthesis of Novel Derivatives

Research conducted on synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives demonstrated that introducing methyl groups at specific positions enhanced both potency and selectivity against phosphodiesterase enzymes. This underscores the versatility of this compound as a precursor in developing bioactive compounds .

Data Tables

Application Area Details
Chemical Synthesis Intermediate for complex organic molecules
Biological Research Antimicrobial and anti-inflammatory properties
Pharmaceuticals Potential treatment for hormone-related cancers
Agrochemicals Used in developing effective pesticides
Material Science Enhances properties of polymers and coatings

Mechanism of Action

The mechanism of action of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 2-(1-Methyl-1H-Pyrazol-4-yl)Acetate and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key Applications
This compound Not provided C₇H₁₀N₂O₂ ~154.17 (estimated) 1-methyl pyrazole, methyl ester Likely liquid Pharmaceutical intermediates
Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate 1909305-89-0 C₈H₁₂N₂O₂ 168.19 1,3-dimethyl pyrazole, methyl ester Clear liquid Pharmaceuticals, materials science
Ethyl 2-[4-formyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetate Not provided C₁₂H₁₄N₄O₃ ~262.27 Ethyl ester, formyl, 1-methyl pyrazole Solid (assumed) Synthetic intermediate
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate 802269-97-2 C₆H₉N₃O₂ 155.16 4-amino pyrazole, methyl ester Not specified Bioactive molecule synthesis

Key Observations :

  • Amino or formyl substituents () introduce hydrogen-bonding capabilities, critical for biological target interactions .
  • Ester Group Variation : Methyl esters (target compound, ) generally exhibit faster hydrolysis rates than ethyl esters (), influencing metabolic stability in drug design .

Physicochemical and Application Profiles

  • Molecular Weight and State : Lower molecular weight analogues (e.g., 155.16 g/mol for 802269-97-2) are typically liquids, aiding solubility in organic solvents, whereas bulkier derivatives (e.g., 262.27 g/mol in ) may crystallize .
  • Applications: The 1,3-dimethyl variant () is prioritized in material science due to enhanced stability, while amino-substituted derivatives () are leveraged in bioactive molecule synthesis .

Research Findings and Implications

  • Structural Insights : X-ray crystallography (utilizing SHELXL; ) confirms the planar geometry of pyrazole rings in analogues, critical for π-π stacking in enzyme inhibition .
  • Biological Relevance : The 1-methyl group in the target compound may optimize binding to hydrophobic pockets in kinase targets, as seen in AMPK inhibitor development () .
  • Industrial Relevance : High-purity (>95%) analogues like Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate () underscore the demand for reliable intermediates in large-scale synthesis .

Biological Activity

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in research and medicine.

Chemical Structure and Properties

This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This unique structure contributes to its reactivity and biological activity. The compound's molecular formula is C8H10N2O2C_8H_{10}N_2O_2, with a molecular weight of approximately 170.18 g/mol.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent.

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

3. Antagonism of Androgen Receptors

One of the most significant biological activities of this compound is its role as an antagonist of androgen receptors (AR). This interaction is particularly relevant in the context of prostate cancer, where the compound has shown the ability to inhibit cell proliferation by blocking androgen receptor signaling pathways. Studies have reported that it can induce significant tumor growth inhibition in prostate cancer models resistant to conventional therapies .

The mechanisms through which this compound exerts its biological effects include:

  • Binding to Androgen Receptors : The compound competes with endogenous ligands for binding sites on androgen receptors, leading to decreased receptor activation and subsequent inhibition of gene transcription involved in cell proliferation .
  • Influencing Cell Signaling Pathways : By modulating various signaling pathways, the compound can affect cellular metabolism and gene expression, further contributing to its antiproliferative effects .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various experimental settings:

StudyFindings
He et al. (2020)Demonstrated that pyrazole derivatives, including this compound, showed potent AR antagonism and significant tumor growth inhibition in xenograft models resistant to enzalutamide .
Hwang et al. (2023)Reported on the synthesis and biological assessment of related pyrazole compounds with similar structures, confirming their potential as effective inhibitors against AR signaling pathways .
BenchChem AnalysisHighlighted the compound's role in biochemical reactions and its potential applications in drug development due to its unique structural features.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, and how can purity be validated?

  • Methodological Answer : A common approach involves cyclocondensation of pyrazole precursors with ester derivatives. For example, analogous pyrazole-4-carboxylates are synthesized via cyclocondensation of ethyl acetoacetate with DMF-DMA and phenylhydrazine, followed by hydrolysis and esterification . Post-synthesis, purity is validated using HPLC (with UV detection at 254 nm) and 1H^1H/13C^{13}C NMR spectroscopy. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å). Structure refinement relies on SHELXL (within the SHELX suite), which handles anisotropic displacement parameters and hydrogen bonding networks . For visualization, ORTEP-3 (via WinGX) generates thermal ellipsoid diagrams, ensuring accurate representation of molecular geometry .

Q. What spectroscopic techniques are critical for characterizing its electronic and vibrational properties?

  • Methodological Answer :
  • FTIR : Identifies carbonyl (C=O) stretching vibrations (~1700–1750 cm1^{-1}) and pyrazole ring vibrations (C=N/C-N at ~1500–1600 cm1^{-1}).
  • UV-Vis : Analyzes π→π* transitions in the pyrazole ring (200–300 nm).
  • NMR : 1H^1H NMR detects methyl protons (δ 3.7–4.0 ppm for OCH3_3) and pyrazole protons (δ 7.5–8.5 ppm). 13C^{13}C NMR confirms ester carbonyls (~165–170 ppm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or optimize synthesis pathways?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular electrostatic potential (MEP) surfaces to predict nucleophilic/electrophilic sites. Transition-state modeling (e.g., for esterification or cyclization steps) identifies energy barriers, guiding solvent selection (e.g., DMF vs. THF) and catalyst optimization . Software like Gaussian 09 or ORCA is used for these simulations.

Q. What strategies resolve contradictions in crystallographic data (e.g., disorder or twinning)?

  • Methodological Answer : For disordered regions (common in methyl/pyrazole groups), SHELXL’s PART instruction partitions occupancy factors. Twinned data (e.g., pseudo-merohedral twinning) is processed using HKLF 5 format in SHELX, with BASF parameter refinement . Validation tools like PLATON/ADDSYM check for missed symmetry .

Q. How does this compound serve as a building block in medicinal chemistry (e.g., protease inhibitors)?

  • Methodological Answer : The pyrazole-acetate scaffold is a versatile pharmacophore. For example, in SARS-CoV-2 PLpro inhibitor design, the pyrazole ring enhances π-stacking with Phe residues, while the ester group allows prodrug modifications. Structural Activity Relationship (SAR) studies involve substituting the methyl group with halogens or aryl moieties, followed by IC50_{50} assays .

Q. What are the challenges in analyzing its stability under varying pH/temperature conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) monitor degradation via LC-MS. Ester hydrolysis under basic conditions (pH > 9) is quantified using kinetic modeling (first-order rate constants). Solid-state stability is assessed via PXRD to detect polymorphic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
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Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

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